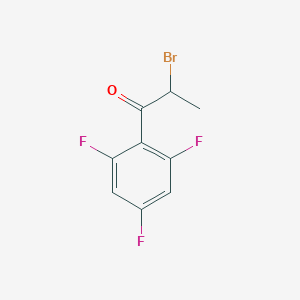

2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,4,6-trifluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-4(10)9(14)8-6(12)2-5(11)3-7(8)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUCKGJEHROEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one typically involves the bromination of 2,4,6-trifluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: :

Biological Activity

2-Bromo-1-(2,4,6-trifluorophenyl)propan-1-one is an organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₉H₆BrF₃O

- Molecular Weight : 291.07 g/mol

- Structural Features : The compound contains a bromine atom and a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine and trifluoromethyl groups allows for strong interactions with proteins and enzymes, leading to modulation of biochemical pathways. Specifically, the trifluoromethyl group is known to enhance binding affinity to target proteins, which can increase potency in biological assays.

Antimicrobial Activity

Research has demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been explored in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and DNA fragmentation. The following case study illustrates its effects on liver cancer cells:

- Study : In vitro screening of this compound against liver cancer cell lines demonstrated significant cytotoxicity with IC₅₀ values indicating potent activity.

Research Findings

Recent studies have further elucidated the compound's pharmacological properties:

- Electrophilic Nature : The bromine atom contributes to the electrophilic character of the compound, allowing it to participate in nucleophilic substitution reactions.

- Binding Affinity : The trifluoromethyl group enhances metabolic stability and binding affinity to target proteins, making it a candidate for further pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorinated Derivatives

- 2-Bromo-1-(2,4-difluorophenyl)propan-1-one (CAS 135206-83-6): Formula: C₉H₇BrF₂O. Molecular Weight: 257.06 g/mol. Application: Industrial-grade compound (99% purity) used in pesticides and pharmaceutical intermediates .

- 2-Bromo-1-(3-fluorophenyl)propan-1-one (CAS 92821-83-5): Formula: C₉H₈BrFO. Molecular Weight: 231.06 g/mol. Key Difference: Monofluoro substitution at the 3-position, leading to a less electron-deficient aromatic ring compared to the trifluoro analog. This may reduce electrophilicity at the carbonyl carbon .

Chlorinated and Mixed Halogen Derivatives

- 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one: Formula: C₉H₈BrCl₂O. Molecular Weight: 292.43 g/mol.

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (CAS 175135-93-0):

Alkyl and Functional Group Modifications

- 2-Bromo-4′-methylpropiophenone (CAS 1451-82-7): Formula: C₁₀H₁₁BrO. Molecular Weight: 227.10 g/mol.

Bioactive Derivatives

- 2-(4,6-Dibromo-1H-benzimidazol-1-yl)-1-(2,4,6-trifluorophenyl)ethanone (Compound 5j in ): Key Difference: Incorporates a dibromobenzimidazole moiety, enabling pro-apoptotic activity against leukemic cells.

- 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one (): Key Difference: Indole-sulfonyl group confers antimicrobial and antitumor properties, demonstrating the versatility of bromo-propanone scaffolds in drug discovery .

Comparative Data Table

Key Findings and Insights

- Electronic Effects : The trifluorophenyl group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions. Chloro or methyl substituents (e.g., in and ) reduce this effect, altering reaction pathways .

- Bioactivity: Derivatives with heterocyclic or sulfonyl groups (e.g., ) exhibit cytotoxic or antimicrobial activities, suggesting the trifluorophenyl-bromo-propanone scaffold’s utility in medicinal chemistry .

- Industrial Relevance : Compounds like 2-Bromo-1-(2,4-difluorophenyl)propan-1-one are produced at industrial scale (99% purity), emphasizing their role in agrochemical and pharmaceutical manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.